molecular formula C18H19N3O5S B2355443 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034591-88-1

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2355443
CAS No.: 2034591-88-1
M. Wt: 389.43
InChI Key: ARKURCXQWRXUNU-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics and as fluorescent sensors . They are known to interact with various targets, primarily electron-rich molecules .

Mode of Action

The compound’s mode of action is based on its electron-deficient nature . It interacts with its targets through a process known as static quenching, which involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes . This suggests that it may influence pathways involving these heteroarenes.

Pharmacokinetics

Its optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could potentially be tailored for specific applications.

Result of Action

The compound’s interaction with its targets results in a change in their electronic state, leading to fluorescence quenching . This property has been exploited to create highly sensitive and selective sensors for primary aromatic amines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its photocatalytic activity is dependent on the presence of light . Moreover, its sensing capabilities can be affected by the presence of different types of amines .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-14-6-2-3-7-15(14)21(27(20,23)24)10-9-19-18(22)13-5-4-8-16-17(13)26-12-11-25-16/h2-8H,9-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKURCXQWRXUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C4C(=CC=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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